molecular formula C15H13FN2O3S B2422011 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-37-3

4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2422011
CAS No.: 921787-37-3
M. Wt: 320.34
InChI Key: AHJJTSUBKSWSET-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom, a methyl group, and a benzenesulfonamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-2-oxoindoline and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction between 1-methyl-2-oxoindoline and 4-fluorobenzenesulfonyl chloride is carried out in the presence of a base such as triethylamine.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Properties

IUPAC Name

4-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-18-14-7-4-12(8-10(14)9-15(18)19)17-22(20,21)13-5-2-11(16)3-6-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJJTSUBKSWSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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